molecular formula C7H12N2O2 B8576173 Ethyl N-(1-Cyanoethyl)glycine

Ethyl N-(1-Cyanoethyl)glycine

Cat. No. B8576173
M. Wt: 156.18 g/mol
InChI Key: GZERHJVWZXRWGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06506760B1

Procedure details

To a suspension of glycine ethyl ester hydrochloride (3.0 g, 0.021 mol) in DCM (80 mL) was added Et3N (3.0 mL, 0.021 mol). The resulting mixture was stirred at room temperature for 10 minutes, then acetaldehyde (1.2 mL, 0.021 mol) was added, followed by the drop-wise addition of TMSCN (2.86 mL, 0.021 mol). The resulting homogeneous solution was stirred at room temperature for 18 hours, then was diluted with DCM (100 mL) and washed with brine (100 mL), dried (Na2SO4), and concentrated in vacuo. The crude mixture was purified by flash column chromatography on silica gel (7:3 EtOAc/hexane). The title compound (3.5 g, 87%) was isolated as its white, solid, hydrochloride salt. TLC Rf (free base) 0.8 (EtOAc). 1H NMR (methanol-d4) δ 1.34 (t, J=7.2 Hz, 3H), 1.73 (d, J=7.2 Hz, 3H), 4.16 (d, J=4 Hz, 2H), 4.33 (q, J=7.2 Hz, 2H), 4.70 (q, J=7.2 Hz, 1H).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
1.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
2.86 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
87%

Identifiers

REACTION_CXSMILES
Cl.C([O:4][C:5](=[O:8])[CH2:6][NH2:7])C.CC[N:11]([CH2:14][CH3:15])CC.[CH:16](=O)[CH3:17].[Si](C#N)(C)(C)[CH3:20]>C(Cl)Cl>[CH2:16]([N:7]([CH:15]([C:14]#[N:11])[CH3:20])[CH2:6][C:5]([OH:4])=[O:8])[CH3:17] |f:0.1|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
Cl.C(C)OC(CN)=O
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
CCN(CC)CC
Step Three
Name
Quantity
1.2 mL
Type
reactant
Smiles
C(C)=O
Step Four
Name
Quantity
2.86 mL
Type
reactant
Smiles
[Si](C)(C)(C)C#N
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting homogeneous solution was stirred at room temperature for 18 hours
Duration
18 h
WASH
Type
WASH
Details
washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude mixture was purified by flash column chromatography on silica gel (7:3 EtOAc/hexane)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)N(CC(=O)O)C(C)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 106.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.